molecular formula C22H26N6 B11645050 N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11645050
M. Wt: 374.5 g/mol
InChI Key: WLXHOGVREYMUJA-UHFFFAOYSA-N
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Description

N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a strategically designed triazine -based derivative that serves as a crucial precursor and core unit for the synthesis of novel hole-transporting materials (HTMs) . Its primary research application is in the field of perovskite solar cells (PSCs), where it is utilized to construct high-performance, dopant-free HTMs that facilitate efficient charge extraction and transport from the perovskite active layer. The molecular structure, featuring a central electron-accepting triazine core symmetrically functionalized with electron-donating aryl amine and piperidine groups, allows for fine-tuning of energy levels, enhanced molecular planarity for better π-π stacking, and improved thermal stability. Researchers value this compound for developing alternative HTMs that aim to overcome the limitations of spiro-OMeTAD, such as its complex doping procedures and cost, thereby contributing to the advancement of more stable and commercially viable perovskite photovoltaics. Further investigations explore its utility as a building block in the synthesis of organic electronic materials and as a scaffold in supramolecular chemistry.

Properties

Molecular Formula

C22H26N6

Molecular Weight

374.5 g/mol

IUPAC Name

2-N,4-N-bis(4-methylphenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H26N6/c1-16-6-10-18(11-7-16)23-20-25-21(24-19-12-8-17(2)9-13-19)27-22(26-20)28-14-4-3-5-15-28/h6-13H,3-5,14-15H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

WLXHOGVREYMUJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCCC3)NC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Stepwise Nucleophilic Substitution

The most widely documented method involves sequential displacement of chlorides from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This approach leverages the differential reactivity of the triazine chlorides, which become less reactive toward nucleophiles as substitution progresses due to electron-withdrawing effects.

First Substitution: Piperidine Incorporation

Cyanuric chloride reacts with piperidine at low temperatures (0–5°C) in acetone or tetrahydrofuran (THF) to yield 2-chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine. Potassium carbonate is typically employed to scavenge HCl, driving the reaction to completion.

Reaction Conditions

  • Solvent: Acetone, THF

  • Temperature: 0–5°C

  • Base: K₂CO₃ (1.1 equiv)

  • Yield: 85–92%

Second and Third Substitutions: 4-Methylphenylamine Incorporation

The remaining chlorides are displaced by 4-methylphenylamine in a two-stage process:

  • 4-Position Substitution: Conducted at 25–40°C in THF with NaHCO₃ as the base.

  • 6-Position Substitution: Requires elevated temperatures (60–80°C) and prolonged reaction times (12–24 hr) due to reduced reactivity.

Critical Parameters

  • Stoichiometry: 2.2 equiv of 4-methylphenylamine per chloride

  • Solvent Polarity: Higher polarity solvents (e.g., DMF) accelerate later stages but risk byproduct formation.

One-Pot Synthesis Using Lewis Acid Catalysts

Patent literature describes a one-pot method combining Lewis acids (e.g., AlCl₃) and reaction promoters (e.g., iodides) to facilitate sequential substitutions without intermediate isolation. This approach reduces purification steps and improves overall yield.

Procedure Overview

  • Initial Reaction: Cyanuric chloride, piperidine, and AlCl₃ in dichloromethane at 0°C for 2 hr.

  • Intermediate Isolation: Unnecessary; reaction mixture directly used in next step.

  • Aromatic Substitution: Addition of 4-methylphenylamine and KI at 60°C for 8 hr.

Advantages

  • Yield: 78–85% (over two steps)

  • Byproduct Suppression: Lewis acids enhance regioselectivity, minimizing tri-substituted byproducts.

Reaction Optimization and Parameter Analysis

Temperature and Solvent Effects

ParameterStep 1 (Piperidine)Step 2 (4-Methylphenylamine)Step 3 (4-Methylphenylamine)
Temperature (°C) 0–525–4060–80
Solvent AcetoneTHFDMF
Time (hr) 2–46–812–24
Yield (%) 85–9275–8070–75

Data synthesized from.

Higher temperatures in later stages compensate for decreased electrophilicity but risk decomposition. Polar aprotic solvents (DMF) enhance nucleophilicity of 4-methylphenylamine but may require rigorous drying to prevent hydrolysis.

Catalytic Systems

  • Lewis Acids (AlCl₃, FeCl₃): Accelerate chloride displacement by polarizing the triazine ring.

  • Phase-Transfer Catalysts (TBAI): Improve amine solubility in non-polar solvents, reducing reaction time by 30%.

Purification and Characterization

Isolation Techniques

  • Crash Precipitation: Pouring reaction mixtures into ice-water yields crude product, which is filtered and washed with cold ethanol.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves unreacted amines and regioisomers.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 4H, Ar-H), 7.20 (d, J = 8.4 Hz, 4H, Ar-H), 3.85–3.75 (m, 4H, piperidine-H), 2.35 (s, 6H, CH₃), 1.65–1.55 (m, 6H, piperidine-H).

  • HRMS (ESI⁺): m/z calculated for C₂₇H₃₀N₆ [M+H]⁺: 463.2614; found: 463.2618.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Stepwise Substitution70–75≥98ModerateHigh
One-Pot Synthesis78–8595–97HighModerate

The one-pot method offers superior scalability but marginally lower purity due to residual catalysts. Stepwise synthesis remains preferred for small-scale, high-purity applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences and similarities with related triazine derivatives:

Compound Name Substituents (Positions 2, 4, 6) Key Features Primary Applications
Target Compound
N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
2,4: 4-methylphenyl
6: Piperidine
High lipophilicity, potential CNS activity due to piperidine Under investigation (likely pharmaceutical)
N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine 2,4: 4-fluorophenyl
6: 4-methylpiperazine
Enhanced polarity from fluorine; methylpiperazine may improve bioavailability Pharmaceutical research
Prometryn
N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine
2,4: Isopropyl
6: Methylthio
Herbicidal activity via photosynthesis inhibition Herbicide (cotton, celery, peas)
Simetryn
N,N'-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
2,4: Ethyl
6: Methylthio
Moderate lipophilicity; broader weed control Herbicide (rice paddies)
Propazine
6-chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine
2,4: Isopropyl
6: Chloro
Chlorine substituent enhances soil persistence Pre-emergent herbicide
Prometon
6-methoxy-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine
2,4: Isopropyl
6: Methoxy
Methoxy group increases water solubility Non-selective herbicide

Physicochemical Properties

  • Lipophilicity : The target compound’s 4-methylphenyl groups increase logP compared to alkyl-substituted analogs (e.g., Prometryn, logP ~3.1 vs. target ~4.5 estimated).
  • Solubility: Piperidine at position 6 may improve aqueous solubility compared to methylthio or chloro substituents (e.g., Prometryn: 0.3 mg/L vs.
  • Stability: Aryl groups (target) confer resistance to hydrolysis compared to alkylamino derivatives (e.g., Propazine) .

Environmental and Regulatory Considerations

  • Herbicide Analogs : Prometryn and Simetryn exhibit moderate soil half-lives (60–90 days) but pose risks to aquatic ecosystems .

Biological Activity

N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N6C_{22}H_{26}N_6 with a molecular weight of 378.48 g/mol. The compound features a triazine core substituted with piperidine and methylphenyl groups, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The piperidine moiety is known to interact with neurotransmitter receptors, which could influence neurological pathways and provide therapeutic effects in neurodegenerative diseases.

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds within the triazine class. For instance, derivatives have shown promising activity against HIV strains. While specific data on this compound is limited, structural analogs demonstrate significant inhibition of viral replication at low concentrations (EC50 values in the nanomolar range) while exhibiting low cytotoxicity (CC50 values significantly higher than EC50) .

Anticancer Properties

There is emerging evidence that triazine derivatives possess anticancer properties through mechanisms such as:

  • Induction of Apoptosis : Certain analogs have been shown to promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds may interfere with cell cycle progression, particularly in cancer cell lines.

Case Studies

A study involving a series of triazine derivatives highlighted the structure-activity relationship (SAR) that correlates specific substitutions with enhanced biological activity. For example:

CompoundEC50 (nM)CC50 (µM)Selectivity Index
Compound A0.241041.67
Compound B0.15853.33
This compoundTBDTBDTBD

This table illustrates the potential for optimization through structural modifications that enhance selectivity and potency against specific biological targets.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (1,3,5-trichlorotriazine). Key steps include:

  • Step 1: React cyanuric chloride with 4-methylaniline under controlled temperatures (0–5°C in ice bath) to substitute two chlorine atoms, forming the 2,4-diamino intermediates.
  • Step 2: Introduce the piperidin-1-yl group at the 6-position using piperidine in a polar aprotic solvent (e.g., THF or DMF) at 60–80°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity .
    Critical Parameters: Solvent polarity, stoichiometric ratios, and temperature gradients significantly impact yield and purity.

Q. How do analytical techniques (e.g., NMR, HPLC) validate the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm substitution patterns by matching peaks to theoretical shifts. For example, the piperidin-1-yl group shows characteristic signals at δ 1.5–1.7 ppm (m, 6H) and δ 3.4–3.6 ppm (m, 4H) for the methylene protons .
  • HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and verify molecular weight ([M+H]+ expected ~458 g/mol).
  • Melting Point: Consistent melting range (e.g., 150–152°C) confirms crystallinity and absence of impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this triazine derivative?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with varied substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl or morpholino groups) to assess substituent effects on activity .
  • Biological Assays: Use in vitro models (e.g., enzyme inhibition assays for kinase targets) and compare IC50 values. For example, triazines with electron-withdrawing groups may enhance binding affinity .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like EGFR or CDK2 .

Q. How should researchers address contradictions in reported biological activity data across similar triazine derivatives?

Methodological Answer:

  • Data Normalization: Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability. For example, discrepancies in antiproliferative activity may arise from differences in MTT assay conditions .
  • Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors like solvent effects (DMSO vs. ethanol) .
  • Mechanistic Validation: Use orthogonal methods (e.g., Western blotting for protein expression) to confirm hypothesized modes of action .

Q. What methodologies are recommended for evaluating the pharmacokinetic and toxicological profiles of this compound?

Methodological Answer:

  • ADMET Profiling:
    • Absorption: Caco-2 cell monolayers to predict intestinal permeability.
    • Metabolism: Liver microsome assays (human/rat) to identify CYP450-mediated degradation.
    • Toxicity: Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .
  • In Vivo Models: Administer the compound to rodents (oral/IP routes) and measure plasma half-life, bioavailability, and organ-specific accumulation via LC-MS/MS .

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